(r)-4-(1-Aminoethyl)-2-fluorophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-2-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI Key |
VWURQMSCABRCTE-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)O)F)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)F)N |
Origin of Product |
United States |
Asymmetric Synthesis and Methodologies for R 4 1 Aminoethyl 2 Fluorophenol
Stereoselective Synthetic Pathways to (R)-4-(1-Aminoethyl)-2-fluorophenol
The synthesis of this compound with high enantiopurity can be achieved through several stereoselective pathways. These routes are broadly categorized into biocatalytic and chemo-catalytic approaches, each with its own set of advantages and challenges. The choice of pathway often depends on factors such as desired scale, cost-effectiveness, and environmental impact.
Biocatalytic Approaches: ω-Transaminase-Catalyzed Asymmetric Amination
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines. The use of ω-transaminases (ω-TAs) for the asymmetric amination of a prochiral ketone precursor, 2'-fluoro-4'-hydroxyacetophenone, is a particularly effective method for producing this compound.
A recent study detailed the screening of a library of 21 (R)-enantioselective ω-transaminases for this specific transformation. From this library, 18 enzymes showed activity towards the target ketone using various amino donors such as (R)-α-methylbenzylamine, D-alanine, or isopropylamine. The enzyme AbTA, originating from Arthrobacter sp. KNK168, was identified as a highly promising candidate. The synthesis is typically carried out using whole E. coli cells expressing the recombinant ω-transaminase.
Optimal reaction conditions for the AbTA-catalyzed synthesis were determined to be a temperature range of 35-40 °C and a pH of 8.0. The addition of co-solvents such as ethanol (B145695), isopropanol, methanol, or dimethyl sulfoxide (B87167) (DMSO) was found to enhance enzyme activity, with ethanol and DMSO at concentrations of 5-20% being particularly effective.
In a scaled-up reaction in a 1-liter vessel containing 13 mM of the ketone substrate, a conversion of approximately 50% was achieved within 24 hours, yielding 6.4 mM of this compound. Following a straightforward isolation and purification process with a high recovery rate of 98.8%, 0.986 grams of the final product were obtained as a yellowish powder with an excellent enantiomeric excess of up to 100%.
| Parameter | Value |
| Enzyme Source | AbTA from Arthrobacter sp. KNK168 |
| Substrate | 2'-fluoro-4'-hydroxyacetophenone |
| Amino Donor(s) | (R)-α-methylbenzylamine, D-alanine, isopropylamine |
| Optimal Temperature | 35-40 °C |
| Optimal pH | 8.0 |
| Effective Co-solvents | Ethanol, DMSO (5-20%) |
| Conversion (1L scale) | ~50% in 24h |
| Product Concentration | 6.4 mM |
| Enantiomeric Excess | >99% |
| Recovery | 98.8% |
To further enhance the efficiency of biocatalytic routes, enzyme engineering plays a crucial role. While specific engineering studies on ω-transaminases for the synthesis of this compound are not extensively detailed in publicly available literature, general strategies applied to ω-transaminases for the synthesis of other bulky chiral amines provide valuable insights. Techniques such as rational design, directed evolution, and site-directed mutagenesis are commonly employed to improve enzyme properties.
For instance, structure-guided protein engineering has been used to create variants of ω-transaminases with increased stability and activity towards bulky ketone substrates. Key amino acid residues in the active site and substrate access tunnels are often targeted for mutation to accommodate larger substrates and improve catalytic efficiency. These modifications can lead to significant improvements in both yield and enantioselectivity.
While ω-transaminases offer high enantioselectivity, their substrate scope can be a limiting factor. The active site of these enzymes is often tailored to specific molecular shapes and sizes. For the synthesis of this compound, the enzyme must accommodate the substituted phenyl ring of the ketone precursor. While enzymes like AbTA have shown good activity, other wild-type ω-transaminases may exhibit lower or no activity towards this substrate.
Furthermore, product inhibition can be a challenge in biocatalytic processes. High concentrations of the amine product or the co-product (e.g., pyruvate (B1213749) when alanine (B10760859) is the amino donor) can inhibit the enzyme, leading to reduced reaction rates and incomplete conversions. Strategies to overcome this include in situ product removal or the use of coupled enzyme systems to remove the inhibitory co-product.
Process intensification aims to develop more efficient, cost-effective, and sustainable manufacturing processes. In the context of the biocatalytic synthesis of this compound, this can involve several strategies. High cell-density fermentations can be employed to increase the amount of biocatalyst. The use of immobilized enzymes can facilitate catalyst recycling and enable continuous flow processes, which can lead to higher productivity and easier downstream processing.
Chemo-Catalytic Enantioselective Approaches
Chemo-catalysis offers an alternative to biocatalysis for the asymmetric synthesis of this compound. These methods typically involve the use of a chiral catalyst to induce enantioselectivity in a chemical transformation. While specific literature on the chemo-catalytic synthesis of this exact compound is scarce, analogous transformations on similar substrates provide a strong basis for potential synthetic routes.
A plausible and widely used chemo-catalytic strategy is the asymmetric hydrogenation or asymmetric transfer hydrogenation of the precursor ketone, 2'-fluoro-4'-hydroxyacetophenone. This approach utilizes a metal catalyst, commonly rhodium or ruthenium, complexed with a chiral ligand.
The key to a successful chemo-catalytic asymmetric synthesis lies in the choice of the chiral ligand. A vast array of chiral phosphine (B1218219) ligands, such as those from the BINAP and Josiphos families, have been developed and successfully applied in the asymmetric hydrogenation of various ketones.
For the synthesis of this compound, a potential route would involve the asymmetric reductive amination of 2'-fluoro-4'-hydroxyacetophenone. This one-pot reaction combines the formation of an imine from the ketone and an ammonia (B1221849) source with its subsequent asymmetric reduction. Chiral catalysts, for instance, those based on iridium or rhodium with chiral phosphine or diamine ligands, could be employed to achieve high enantioselectivity.
Organocatalytic Strategies for Asymmetric Induction
Organocatalysis offers a powerful metal-free approach for the asymmetric synthesis of chiral molecules like this compound. These methods often utilize small organic molecules to catalyze enantioselective transformations. For instance, asymmetric cyclocondensation reactions promoted by isothiourea catalysts can generate chiral intermediates with high enantio- and diastereoselectivity. nih.gov These intermediates can then be converted to the desired α-fluoro-β-amino acid derivatives. nih.gov While direct organocatalytic synthesis of this compound is an area of ongoing research, the principles of organocatalysis are well-established for creating similar chiral amines and fluorinated compounds. nih.gov
A notable biocatalytic approach involves the use of ω-transaminases (ωTAs) for the asymmetric amination of ketone precursors. This method can achieve high enantiomeric excess (ee), sometimes up to 100%, making it a highly effective strategy for producing the (R)-enantiomer.
Asymmetric Reductions of Prochiral Ketone Precursors
A common and effective strategy for synthesizing this compound involves the asymmetric reduction of a prochiral ketone precursor, 4'-Fluoro-2'-hydroxyacetophenone. sigmaaldrich.com This method relies on the use of chiral catalysts or enzymes to control the stereochemical outcome of the reduction.
Catalytic Systems for Asymmetric Reduction:
| Catalyst/Enzyme System | Precursor | Product Configuration | Enantiomeric Excess (ee) | Reference |
| TeSADH Mutants | 2-haloacetophenones | (S) or (R) | High | nih.gov |
| ω-Transaminase (ωTA) | Ketone precursors | (R) | Up to 100% | |
| Chiral Rhodium Complex | 2-acetyl-4-fluorophenol | (S) | - |
Secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) and its mutants have been successfully used for the asymmetric reduction of various 2-haloacetophenones, yielding optically active 2-halo-1-arylethanols with high enantioselectivity. nih.gov The stereopreference of these enzymes can be influenced by the substituents on the aromatic ring of the substrate. nih.gov Similarly, the synthesis of the (S)-enantiomer, (S)-2-(1-Aminoethyl)-4-fluorophenol, often involves the enantioselective reduction of the corresponding ketone precursor using chiral catalysts like rhodium complexes or enzymes such as alcohol dehydrogenases.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. The iron chiral auxiliary, [(η⁵-C₅H₅)Fe(CO)(PPh₃)], has demonstrated significant potential in asymmetric synthesis. iupac.org This auxiliary can be attached to a substrate, direct a stereoselective reaction, and then be removed to yield the desired enantiomerically pure product. iupac.org While direct application to this compound synthesis is not explicitly detailed in the provided context, the principles have been applied to the synthesis of other complex chiral molecules, including β-lactams. iupac.org
The use of chiral oxazolidinones as auxiliaries has also been reported for the synthesis of chiral amido-dienes, which can then undergo Diels-Alder reactions to form chiral cyclic ketones with high enantioselectivity (up to 92% ee). nih.gov This methodology highlights the potential of chiral auxiliaries in constructing stereogenic centers.
Resolution Techniques for Enantiomeric Separation and Enrichment
Resolution is a crucial technique for separating a racemic mixture into its individual enantiomers. This is particularly important when a stereoselective synthesis does not yield a single enantiomer exclusively.
One method of resolution involves enzymatic catalysis. For example, a racemic mixture of α-methyl-p-hydroxybenzylamine can be resolved using an (R)-amine dehydrogenase, followed by treatment with an (S)-ω-transaminase, to achieve an enantiomeric excess of over 99%. chemicalbook.com
Chromatographic methods are also widely used for enantiomeric separation. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common technique. mdpi.com The principle behind this separation is the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. mdpi.com Simulated Moving Bed (SMB) chromatography is another advanced technique that allows for continuous separation and is suitable for large-scale production. mdpi.com
Precursor Design and Strategic Planning in this compound Synthesis
A key precursor for this target molecule is 4'-Fluoro-2'-hydroxyacetophenone. sigmaaldrich.com The synthesis of this precursor itself is a critical first step. Another important precursor is 2-Amino-4-fluorophenol, which can be used to synthesize benzoxazole (B165842) and benzoxazine (B1645224) derivatives. ossila.com The strategic placement of the fluorine atom and the hydroxyl group on the aromatic ring is essential for the subsequent synthetic transformations.
The synthesis of related fluorinated amino acids often involves starting from commercially available chiral precursors, such as (R)-2,3-O-isopropylideneglyceraldehyde, to introduce the desired stereochemistry early in the synthetic sequence. nih.gov This approach, known as a chiral pool strategy, can be highly effective.
Furthermore, the design of precursors for cycloaddition reactions, such as 4-alkenyl-2-dialkylaminothiazoles, is critical for controlling the regioselectivity and diastereoselectivity of the subsequent transformations. nih.gov The protecting groups on the amino functionality of these precursors play a crucial role in their reactivity. nih.gov
Optimization of Reaction Conditions and Yields in Asymmetric Synthesis
Optimizing reaction conditions is paramount to maximizing the yield and enantioselectivity of the synthesis of this compound. This involves a systematic investigation of various reaction parameters.
Key Parameters for Optimization:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, changing the solvent from water to ethanol in some reactions has been shown to increase the yield and reduce the reaction time. researchgate.net
Catalyst: The selection and concentration of the catalyst are critical. In many cases, moving from stoichiometric reagents to catalytic processes improves efficiency and reduces waste. edu.krd
Temperature and Pressure: These parameters influence reaction kinetics and equilibrium. Syntheses should ideally be conducted at ambient temperature and pressure to minimize energy requirements. researchgate.net
pH: For enzymatic reactions, such as those using transaminases, controlling the pH is crucial for optimal enzyme activity and stability. chemicalbook.com
Reagent Concentration: The molar ratios of reactants can affect the reaction outcome and the formation of byproducts.
Machine learning techniques are increasingly being used to guide the design and optimization of reaction conditions, helping to identify the most promising parameters for improving yield and selectivity. chemrxiv.org
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. edu.krdrroij.com Applying these principles to the synthesis of this compound is essential for developing sustainable manufacturing processes.
The Twelve Principles of Green Chemistry in Practice: rroij.comscispace.comgreenchemistry-toolkit.org
| Principle | Application in Synthesis |
| Waste Prevention | Designing syntheses with high atom economy to minimize byproducts. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents, or using safer alternatives. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. researchgate.net |
| Use of Renewable Feedstocks | Utilizing raw materials that are renewable rather than depleting. |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization steps such as the use of protecting groups. scispace.com |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. edu.krd |
| Design for Degradation | Designing chemical products to break down into innocuous products at the end of their function. researchgate.net |
| Real-time Analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring to prevent the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
In the context of this compound synthesis, applying green chemistry principles could involve using biocatalysts like ω-transaminases, which operate under mild conditions and offer high selectivity, thereby reducing waste. Minimizing the use of protecting groups and hazardous reagents, and opting for catalytic methods over stoichiometric ones are also key strategies for a greener synthetic route. edu.krdscispace.com
Chemical Reactivity and Mechanistic Investigations of R 4 1 Aminoethyl 2 Fluorophenol
Reactivity Profiles of the Amino Group
The primary amino group in (R)-4-(1-Aminoethyl)-2-fluorophenol is a key site for a variety of chemical transformations, owing to its nucleophilic nature.
Nucleophilic Reactivity and Derivatization (e.g., Amide, Imine, Nitrile Formation)
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in reactions with a wide range of electrophiles. This reactivity is fundamental to the synthesis of various derivatives.
Amide Formation: One of the most common derivatizations of primary amines is their conversion to amides through acylation. This can be achieved by reacting this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. organic-chemistry.orggoogle.com The reaction typically proceeds under mild conditions, often in the presence of a coupling agent to activate the carboxylic acid. organic-chemistry.orgnih.gov For instance, the use of a thianthrene (B1682798) boron acid catalyst has been shown to be effective for the direct amidation of carboxylic acids with amines at room temperature. organic-chemistry.org Another approach involves the in situ activation of carboxylic acids with acetylenes, catalyzed by ruthenium complexes, which forms a vinyl ester intermediate that subsequently reacts with the amine to yield the amide. nih.gov
Imine Formation: The amino group can also undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. nih.gov This reversible reaction is typically catalyzed by an acid or a base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov Schiff bases are versatile intermediates in organic synthesis and can be further reduced to secondary amines.
Nitrile Formation: While less direct, the amino group can be a precursor to a nitrile functionality. This transformation typically involves a multi-step process, such as oxidation of the primary amine to an oxime, followed by dehydration.
Reductive and Oxidative Transformations of the Amine
The amino group is susceptible to both reduction and oxidation, leading to a variety of functional group interconversions.
Reductive Amination: While the amino group itself is already in a reduced state, the principles of reductive amination can be applied in the synthesis of N-substituted derivatives. For example, reaction with an aldehyde or ketone in the presence of a reducing agent can directly yield a secondary or tertiary amine.
Oxidative Transformations: The amino group can be oxidized to form various products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of imines or nitriles. More vigorous oxidation can potentially lead to the cleavage of the C-N bond or modification of the aromatic ring, although these are generally less controlled reactions.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group imparts another dimension of reactivity to the molecule, participating in reactions characteristic of phenols.
Esterification and Etherification Reactions
The hydroxyl group can be readily converted into esters and ethers.
Esterification: Phenolic esters can be formed by reacting this compound with carboxylic acids or their derivatives. This reaction is analogous to the esterification of alcohols but may require slightly different conditions due to the lower nucleophilicity of the phenolic oxygen.
Etherification: The formation of ethers, known as etherification, can be achieved through various methods, such as the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide or other suitable electrophile. organic-chemistry.org Another approach is the hydroalkoxylation of allenes with phenols, catalyzed by gold complexes, to produce allylic ethers. organic-chemistry.org
Phenolic Oxidation Studies
The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinones or polymeric materials. researchgate.netosti.gov The ease of oxidation is influenced by the substituents on the aromatic ring. The electron-donating nature of the hydroxyl group and the aminoethyl side chain can activate the ring towards oxidation. Studies on the oxidation of similar phenolic compounds have shown that the reaction can be catalyzed by enzymes or metal ions. researchgate.netmdpi.com For instance, the oxidation of phenolic compounds using a horseradish peroxidase and hydrogen peroxide system has been investigated. researchgate.netnih.gov The nature of the products formed can vary, with some studies indicating the formation of new compounds with altered biological activity. researchgate.netnih.gov
Electrophilic Aromatic Substitution on the Fluorophenol Moiety
The phenol ring in this compound is activated towards electrophilic aromatic substitution (SEAr) by the strongly activating hydroxyl and aminoethyl groups. The fluorine atom, being an ortho-, para-director but deactivating, also influences the position of substitution. The interplay of these directing effects will determine the regioselectivity of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. It is anticipated that electrophilic attack will preferentially occur at the positions ortho and para to the hydroxyl group that are not already substituted. The presence of the fluorine atom and the bulky aminoethyl group will also exert steric hindrance, further influencing the outcome of the substitution. Research on related fluorinated compounds has demonstrated that electrophilic aromatic substitution can proceed, sometimes with unexpected rearrangements or C-F bond cleavage under certain conditions. nih.gov
Influence of the Fluorine Atom on Reactivity and Electronic Properties
The fluorine atom at the 2-position of the phenolic ring in this compound exerts profound effects on the molecule's reactivity and electronic landscape. These effects are primarily attributed to fluorine's high electronegativity and its ability to participate in stereoelectronic interactions.
Electron-Withdrawing Effects and Acidity Modulation
The fluorine atom, being the most electronegative element, acts as a strong electron-withdrawing group through the sigma bond network (inductive effect). This electronic perturbation significantly influences the acidity of the phenolic proton and the basicity of the amino group.
Conversely, the inductive effect of the fluorine atom decreases the electron density on the nitrogen atom of the aminoethyl side chain. This reduction in electron density leads to a decrease in the basicity of the amino group, meaning its conjugate acid will have a lower pKa compared to the non-fluorinated counterpart. This modulation of acidity and basicity can have significant implications for the compound's behavior in different chemical environments and its interaction with biological targets.
Table 1: Predicted Acidity and Basicity Trends
| Compound | Predicted Phenolic pKa | Predicted Amino Group Basicity |
| (R)-4-(1-Aminoethyl)phenol | Higher | Higher |
| This compound | Lower | Lower |
Stereoelectronic Effects and Conformational Preferences
Beyond simple inductive effects, the fluorine atom can engage in more subtle stereoelectronic interactions that influence the molecule's conformational preferences and reactivity. These interactions involve the overlap of orbitals, which can stabilize or destabilize certain conformations.
In molecules containing fluorine, the gauche effect is a well-documented phenomenon where a conformation with adjacent electronegative groups oriented at a 60° dihedral angle is favored. While this is more pronounced in aliphatic systems, similar stabilizing hyperconjugative interactions, such as σC–H → σ*C–F, can influence the conformational landscape of fluorinated aromatic compounds. beilstein-journals.org For this compound, the orientation of the aminoethyl side chain relative to the fluorinated phenol ring can be influenced by these stereoelectronic effects. This can, in turn, affect the accessibility of the reactive functional groups and the transition states of its reactions.
Stereochemical Influence on Reaction Outcomes and Selectivity
The chiral center at the carbon atom of the aminoethyl group in this compound plays a crucial role in directing the stereochemical outcome of its reactions. This stereocontrol is fundamental in its application as a building block in the synthesis of complex, biologically active molecules.
While specific, detailed studies on the stereoselective reactions of this compound are not extensively reported, its structural analogs are key components in the synthesis of important pharmaceuticals. For example, the structurally related chiral amine, (2R)-(2,5-difluorophenyl)pyrrolidine, is a key intermediate in the synthesis of the anticancer drug Larotrectinib. portico.org The synthesis of this intermediate often involves an enantioselective reduction or a resolution step to obtain the desired (R)-enantiomer, highlighting the importance of stereochemistry for its biological activity. portico.org
In reactions involving this compound, the pre-existing stereocenter can influence the approach of reagents, leading to diastereoselective transformations. For instance, in acylation or alkylation reactions at the amino group, the chiral environment can favor the formation of one diastereomer over the other. Similarly, in reactions where the chiral center directs a transformation at a different part of the molecule, the (R)-configuration will dictate the stereochemistry of the newly formed chiral center. The precise nature and degree of this stereochemical influence would depend on the specific reaction conditions, the nature of the reactants, and the transition state geometry.
Computational Chemistry and Reaction Mechanism Elucidation for this compound Transformations
Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, transition states, and the influence of structural features on reactivity. For this compound, computational methods can offer insights that are difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Studies on Transition States and Energy Barriers
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules. DFT calculations can be employed to model the reaction pathways of transformations involving this compound.
While specific DFT studies on this particular molecule are scarce in the literature, DFT has been successfully applied to understand the reactivity of related fluorinated aromatic compounds and phenols. nih.govpatsnap.comnih.gov For instance, DFT calculations can be used to:
Determine the preferred sites of electrophilic or nucleophilic attack: By calculating properties such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), one can predict the most reactive sites on the molecule.
Locate and characterize transition state structures: This allows for the determination of activation energy barriers for different reaction pathways, providing a quantitative measure of reaction feasibility.
Investigate the influence of the fluorine atom: By comparing the computed transition state energies and reaction profiles of this compound with its non-fluorinated analog, the specific role of the fluorine atom in stabilizing or destabilizing transition states can be elucidated.
Table 2: Representative Data from a Hypothetical DFT Study
| Reaction Parameter | Without Fluorine | With Fluorine |
| Activation Energy (kcal/mol) for N-acylation | E_a1 | E_a2 (Predicted to be slightly higher due to reduced nucleophilicity) |
| Reaction Enthalpy (kcal/mol) for Phenolic O-H Deprotonation | ΔH_1 | ΔH_2 (Predicted to be more exothermic) |
Molecular Dynamics Simulations of Reactive Intermediates
Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound and its reactive intermediates in solution. This method simulates the motion of atoms over time, offering insights into conformational changes, solvent effects, and intermolecular interactions.
MD simulations can be particularly useful for understanding:
Conformational dynamics: To explore the accessible conformations of the molecule and the energetic barriers between them. This is crucial for understanding how the molecule might orient itself prior to a reaction.
Solvation effects: To study how solvent molecules, such as water, interact with the different functional groups of the molecule. The hydration of the phenolic hydroxyl group, the amino group, and the fluorinated aromatic ring can significantly impact reactivity. rsc.orgmdpi.commdpi.com
Interactions with other molecules: In the context of its biological activity, MD simulations can be used to model the binding of this compound to a target protein, revealing the key intermolecular interactions that contribute to binding affinity and specificity. nih.gov
While specific MD simulations for this compound are not readily found, studies on similar fluorinated neurotransmitter analogs and other fluorinated molecules provide a framework for how such simulations could be applied. portico.orgrsc.orgnih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies in Research on R 4 1 Aminoethyl 2 Fluorophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
NMR spectroscopy is the most powerful tool for the complete structural analysis of organic molecules in solution. acs.org For a molecule like (R)-4-(1-Aminoethyl)-2-fluorophenol, a suite of one-dimensional and multi-dimensional NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity and spatial relationships within the molecule.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of substituted aromatic compounds. These techniques plot correlations between different nuclei, resolving the overlapping signals often found in 1D spectra. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would reveal correlations between the methine proton (H on Cα of the aminoethyl group) and the methyl protons, as well as between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹J C-H coupling). sdsu.edu It is invaluable for assigning carbon signals by linking them to their known proton counterparts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two or three bonds (²J C-H and ³J C-H). youtube.com This is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the methyl protons to the methine carbon (Cα) and from the aromatic protons to various other carbons in the ring, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com NOESY is particularly useful for conformational analysis and confirming the relative positions of substituents, such as the proximity of the aminoethyl side chain to certain protons on the phenol (B47542) ring.
| Technique | Purpose | Predicted Correlations for this compound |
| COSY | Shows proton-proton (H-H) couplings. sdsu.edu | - Methine proton (CH-NH₂) with methyl protons (CH₃)- Aromatic protons with their direct neighbors on the ring. |
| HSQC | Shows direct carbon-proton (C-H) one-bond correlations. sdsu.edu | - Each aromatic proton with its attached carbon.- Methine proton with the methine carbon.- Methyl protons with the methyl carbon. |
| HMBC | Shows long-range C-H correlations (2-3 bonds). youtube.com | - Methyl protons to the methine carbon.- Methine proton to aromatic ring carbons.- Aromatic protons to neighboring and distant ring carbons. |
| NOESY | Shows through-space H-H proximities. youtube.com | - Protons of the ethyl group with the aromatic proton at position 3.- Protons of the ethyl group with the aromatic proton at position 5. |
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive analytical tool. rsc.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect with high resolution. wikipedia.org
Key advantages of ¹⁹F NMR include:
High Sensitivity: The receptivity of the ¹⁹F nucleus is very high, comparable to that of ¹H. wikipedia.org
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of approximately 800 ppm, which is significantly larger than for ¹H NMR. This vast range minimizes the likelihood of signal overlap, even in complex mixtures. wikipedia.org
Lack of Background Signals: Since fluorine is absent in most biological systems and common NMR solvents, the spectra are free from interfering background signals. rsc.org
Structural Information: The ¹⁹F chemical shift is extremely sensitive to its electronic environment. It can also show coupling to nearby protons (H-F coupling) and carbons (C-F coupling), providing additional structural confirmation. wikipedia.org In the case of this compound, the ¹⁹F signal's multiplicity would be determined by its coupling to the adjacent aromatic protons at positions 1 and 3.
Determining the enantiomeric purity or enantiomeric excess (e.e.) is critical for chiral compounds. NMR spectroscopy, when used with a chiral auxiliary, is a rapid and effective method for this assessment. rsc.org This is typically achieved by using either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. rsc.orgacs.org The different spatial arrangements of these complexes cause the corresponding nuclei in the two enantiomers to experience slightly different magnetic environments, resulting in separate signals in the NMR spectrum. rsc.org The ratio of the integrals of these separated peaks directly corresponds to the ratio of the enantiomers. Common CSAs for amines include BINOL derivatives and chiral acids. rsc.orgnih.gov
Solvent Effects: The choice of solvent can significantly impact the degree of separation (anisochrony) observed. Non-polar deuterated solvents like chloroform-d (B32938) (CDCl₃) are often preferred because they minimize interference with the weak interactions that form the diastereomeric complexes. rsc.org
¹⁹F NMR for Chiral Analysis: The high resolution and sensitivity of ¹⁹F NMR make it particularly well-suited for chiral analysis. acs.org Using a chiral solvating agent can induce separate ¹⁹F signals for the (R) and (S) enantiomers, allowing for a very precise determination of enantiomeric excess. acs.orgnih.gov
Mass Spectrometry (MS) in Mechanistic Studies and Derivatization Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and deducing the structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov This level of precision allows for the determination of a unique elemental formula. For this compound, with a nominal mass of 155, HRMS would be able to distinguish its formula, C₈H₁₀FNO, from other potential formulas with the same nominal mass. This technique provides definitive confirmation of the compound's elemental composition. nih.gov
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion ([M+H]⁺) is selected, and then it is fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to reveal information about the molecule's structure. researchgate.net The fragmentation pattern is characteristic of the compound's structure and functional groups.
For phenolic amines, common fragmentation pathways include: libretexts.org
Alpha-Cleavage: The bond between the chiral carbon and the aromatic ring is labile, leading to cleavage that can result in the loss of the aminoethyl side chain. Cleavage of the C-C bond adjacent to a C-N bond is a dominant fragmentation pathway for aliphatic amines. libretexts.org
Loss of Small Molecules: Phenols can exhibit characteristic losses of neutral molecules like carbon monoxide (CO, 28 Da). libretexts.org
Ring Fragmentation: The aromatic ring itself can break apart, yielding smaller charged fragments.
| Fragment (m/z) | Proposed Identity/Origin | Fragmentation Pathway |
| 156 | [M+H]⁺ | Molecular ion (protonated) |
| 141 | [M+H - CH₃]⁺ | Loss of the terminal methyl group. |
| 112 | [C₆H₅FO]⁺ | Loss of the ethylamine (B1201723) side chain. |
| 95 | [C₆H₄F]⁺ | Loss of ethylamine and a hydroxyl radical from the parent ion. |
| 83 | [C₅H₄F]⁺ | Loss of CO from the fluorophenol fragment. massbank.eu |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound. nih.govmdpi.com These methods provide a molecular fingerprint by probing the vibrational modes of a molecule's constituent functional groups. nih.gov For this compound, the spectra would be characterized by vibrations associated with the hydroxyl (-OH), amino (-NH2), and carbon-fluorine (C-F) groups, as well as the aromatic ring.
In IR spectroscopy, the absorption of infrared radiation excites molecules into a higher vibrational state, providing information about the functional groups present. mdpi.com Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information and is particularly advantageous for analyzing aqueous samples due to water's weak Raman signal. nih.govmdpi.com
Key Vibrational Modes for this compound:
-OH Stretching: A broad band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, is indicative of the phenolic hydroxyl group. The breadth and position of this peak are highly sensitive to hydrogen bonding.
-NH Stretching: The primary amine group (-NH2) would exhibit symmetric and asymmetric stretching vibrations, usually appearing as two distinct peaks in the 3300-3500 cm⁻¹ range.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹.
C=C Stretching: Vibrations from the benzene (B151609) ring typically occur in the 1450-1600 cm⁻¹ region.
C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band in the IR spectrum, generally found in the 1000-1400 cm⁻¹ range. Studies on similar molecules like 4-fluorophenol (B42351) show prominent bands around 1201 and 1222 cm⁻¹ in this region. uzh.ch
Hydrogen bonding plays a critical role in the molecular structure and properties of this compound. Intramolecular hydrogen bonding can occur between the phenolic -OH group and the fluorine atom or the amino group. Intermolecular hydrogen bonding dictates the solid-state packing and solution-state behavior. The presence and strength of these hydrogen bonds can be inferred from shifts in the vibrational frequencies of the involved functional groups, particularly the -OH and -NH stretching bands. escholarship.org For instance, research on 4-anilino-5-fluoroquinazolines demonstrated that N-H···F hydrogen bond interactions can be characterized and their strength modulated by substituents, which is observable via NMR spectroscopy and supported by computational studies. escholarship.org Similarly, studies on 4-fluorophenol have used IR spectroscopy to investigate its hydration dynamics, noting that the CF-site is largely hydrophobic while the OH-stretch displays a characteristic high-frequency peak around 3600 cm⁻¹. uzh.chrsc.org
Table 1: Expected Vibrational Frequencies for Key Functional Groups This table is generated based on typical frequency ranges for functional groups and data from related compounds.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| Phenolic -OH | Stretching | 3200 - 3600 (Broad) | Position and shape are sensitive to hydrogen bonding. |
| Primary Amine -NH₂ | Stretching (Asymmetric & Symmetric) | 3300 - 3500 (Two bands) | Indicates a primary amine. |
| Aromatic C-H | Stretching | 3000 - 3100 | Characteristic of the benzene ring. |
| Aliphatic C-H | Stretching | 2850 - 2960 | From the ethyl side chain. |
| Aromatic C=C | Stretching | 1450 - 1600 | Multiple bands are expected. |
| C-F | Stretching | 1000 - 1400 (Strong) | Position can be influenced by the aromatic system. |
Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination
Chiroptical spectroscopy techniques are indispensable for characterizing chiral molecules like this compound, as they are sensitive to the three-dimensional arrangement of atoms. rsc.org These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance as a function of the wavelength of light. nih.gov A plain ORD curve shows a gradual increase or decrease in rotation as the wavelength changes. However, if the measurement is performed at wavelengths near an absorption band of the molecule, it produces a "Cotton effect," characterized by a peak and a trough. The sign of the Cotton effect can be correlated with the absolute configuration of the chiral center. While ORD is a classic technique, it has often been superseded by Circular Dichroism for stereochemical assignments due to the latter's simpler interpretation.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org A CD spectrum is a plot of this differential absorption (ΔA) versus wavelength. It provides information primarily about the stereochemistry of the molecule in the vicinity of its chromophores (light-absorbing groups). For this compound, the fluorinated phenol ring acts as the primary chromophore.
Research on the closely related compound, (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride, has shown that CD spectroscopy can confirm its enantiopurity, exhibiting characteristic peaks at 225 nm (positive) and 210 nm (negative). The specific pattern and sign of these CD bands are unique to the (R)-enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum with theoretical calculations or with spectra of structurally similar compounds of known configuration. The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a quantitative tool for purity assessment.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the most definitive three-dimensional structural information at the atomic level. lsuhsc.edu This technique allows for the unambiguous determination of the absolute configuration of a chiral molecule, such as this compound.
For the hydrochloride salt of the related isomer, (R)-2-(1-Aminoethyl)-4-fluorophenol, X-ray crystallography has been successfully used to resolve its absolute configuration. The analysis of crystals grown from a methanol/water mixture revealed C–C bond lengths (1.50–1.54 Å) and torsion angles that were fully consistent with the assigned (R)-configuration.
Beyond confirming the absolute stereochemistry, a crystal structure reveals detailed information about:
Bond lengths, bond angles, and torsion angles: Providing precise geometric parameters of the molecule in the solid state.
Conformation: Defining the preferred spatial arrangement of the molecule's rotatable bonds.
Intermolecular Interactions: Elucidating the network of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing. For this compound, this would include detailed analysis of hydrogen bonds involving the phenol -OH, the amine -NH2, and the fluorine atom.
Table 2: Structural Information from X-ray Crystallography This table presents typical data obtained from a crystallographic study, illustrated with findings for a related compound.
| Parameter | Information Obtained | Example Finding for a Related Isomer |
|---|---|---|
| Absolute Configuration | Unambiguous assignment of stereocenters (R/S). | Confirmed as (R)-configuration. |
| Bond Lengths | Precise distances between atoms. | C-C bond lengths in the range of 1.50–1.54 Å. |
| Torsion Angles | Defines the conformation of the molecule. | Consistent with the (R)-enantiomer. |
| Crystal Packing | Arrangement of molecules in the unit cell. | Reveals intermolecular hydrogen bonding networks. |
Chromatographic Techniques for Separation and Purity Assessment in Research Contexts
Chromatographic methods are essential for both the separation of this compound from reaction mixtures and the assessment of its chemical and enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of chiral compounds. nih.govsigmaaldrich.com The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic or enantioenriched mixture, leading to different retention times and thus, separation.
For the analysis of this compound and its analogs, polysaccharide-based CSPs are commonly employed. phenomenex.com Research indicates that columns such as Chiralpak AD-H or AGP are effective for determining the enantiomeric excess of this class of compounds. The method involves dissolving the sample in a suitable mobile phase and injecting it into the HPLC system. The enantiomers are separated on the chiral column and detected by a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. The development of a robust chiral HPLC method is a critical step in quality control, ensuring that the desired enantiomer meets the high purity standards required for its intended applications, such as a starting material for pharmaceutical synthesis. In some cases, coupling HPLC with mass spectrometry (HPLC-ESI-MS/MS) can provide even greater sensitivity and specificity. nih.gov
Table 3: Common Chiral Stationary Phases for Amine Separation This table lists CSPs known to be effective for separating chiral amines and related compounds.
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Application |
|---|---|---|
| Polysaccharide-based (Amylose/Cellulose derivatives) | Chiralpak AD-H, Chiralcel OD-H | Broad applicability for a wide range of chiral compounds, including amines and phenols. |
| Protein-based (e.g., α₁-acid glycoprotein) | Chiral-AGP | Effective for the separation of chiral amines and other ionizable compounds. |
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC V, T | Separation of amino acids and related primary amines. sigmaaldrich.com |
Gas Chromatography (GC) with Chiral Stationary Phases for Enantiomeric Purity
Gas chromatography (GC) stands as a powerful analytical technique for the determination of the enantiomeric purity of volatile chiral compounds. For a molecule such as this compound, which possesses a chiral center at the carbon atom of the aminoethyl group, verifying the enantiomeric excess (ee) is critical, particularly when it is synthesized for applications requiring high stereochemical precision. The use of chiral stationary phases (CSPs) in GC enables the differential interaction with the enantiomers, leading to their separation and quantification.
The successful analysis of amino-phenolic compounds like 4-(1-Aminoethyl)-2-fluorophenol by GC often necessitates a derivatization step. This is because the presence of both an amino group and a hydroxyl group can lead to peak tailing and poor chromatographic resolution due to their polarity and potential for hydrogen bonding. Derivatization converts these functional groups into less polar, more volatile derivatives, making them more amenable to GC analysis. sigmaaldrich.com A common two-step process involves esterification of the hydroxyl group followed by acylation of the amino group. sigmaaldrich.com For instance, reagents like trifluoroacetic anhydride (B1165640) (TFAA) are frequently used to acylate the amino group, which can improve the volatility and chromatographic properties of the analyte without causing racemization. sigmaaldrich.com
Once derivatized, the sample is introduced into the GC system equipped with a chiral capillary column. These columns contain a stationary phase that is itself chiral. Cyclodextrin-based CSPs are widely used for this purpose. libretexts.org The toroidal structure of cyclodextrins contains a hydrophobic inner cavity and a hydrophilic outer surface, creating a chiral environment. The derivatized enantiomers of 4-(1-Aminoethyl)-2-fluorophenol will exhibit different affinities for the chiral stationary phase through a combination of interactions, such as inclusion complexation, hydrogen bonding, and dipole-dipole interactions. This differential interaction results in one enantiomer being retained longer on the column than the other, leading to two distinct peaks in the resulting chromatogram.
The enantiomeric excess (ee) is then determined by integrating the peak areas of the two separated enantiomers. The calculation is performed using the formula:
ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer. libretexts.org This quantitative analysis is essential for validating synthetic methods, such as those employing ω-transaminase biocatalysis, which are designed to produce the (R)-enantiomer with a very high degree of enantiomeric purity.
Detailed Research Findings
While specific published chromatograms for the chiral GC separation of this compound are not broadly available, the methodology follows established principles for the analysis of chiral amines and amino alcohols. sigmaaldrich.com Research on similar compounds demonstrates that the choice of both the derivatizing agent and the specific chiral stationary phase is crucial for achieving baseline separation of the enantiomers. The separation factor (α), which is the ratio of the retention times of the two enantiomers, indicates the selectivity of the chiral column for the analyte pair. A higher separation factor signifies a better separation. The resolution (Rs) between the two peaks is also a critical parameter, with a value of 1.5 or greater typically indicating baseline separation. nih.gov
The following interactive table represents typical data that would be obtained from a successful chiral GC analysis of a synthetically prepared sample of this compound, showcasing a high enantiomeric excess.
Table 1: Representative Chiral GC Data for Enantiomeric Purity Analysis of 4-(1-Aminoethyl)-2-fluorophenol
| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) | Enantiomeric Excess (%) |
| (S)-4-(1-Aminoethyl)-2-fluorophenol | 15.23 | 1,500 | 98.5 |
| This compound | 15.89 | 98,500 |
Applications and Role of R 4 1 Aminoethyl 2 Fluorophenol in Advanced Organic Synthesis
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The primary and most well-documented application of (R)-4-(1-Aminoethyl)-2-fluorophenol is as a chiral building block. Its inherent chirality is strategically transferred to a target molecule, influencing its stereochemical outcome and ultimately its biological function. A notable example of this is its role as a key intermediate in the synthesis of repotrectinib, a next-generation tyrosine kinase inhibitor. The synthesis of this potent anti-tumor agent relies on the stereochemically defined core provided by this compound to achieve its high efficacy and selectivity. researchgate.net
The synthesis of this compound itself can be achieved through various methods, including enzymatic catalysis. For instance, ω-transaminases have been employed for the asymmetric synthesis of this chiral amine from its corresponding prochiral ketone, offering a greener and more efficient route to this valuable synthon. researchgate.net
Synthesis of Chiral Auxiliaries and Ligands Derived from this compound
While its direct use as a building block is established, the structural motifs within this compound make it an attractive candidate for the synthesis of chiral auxiliaries and ligands. dicp.ac.cnresearchgate.netnih.gov Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are typically cleaved and recovered. The amino and hydroxyl groups of this compound could be readily functionalized to create novel auxiliaries for asymmetric transformations such as aldol (B89426) reactions, alkylations, and Diels-Alder reactions.
Similarly, the bidentate nature of the amino alcohol functionality makes it an ideal scaffold for the development of chiral ligands for asymmetric catalysis. By coordinating to a metal center, such ligands can create a chiral environment that influences the stereochemical course of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. nih.gov The fluorine substituent can further modulate the electronic properties of the resulting metal complex, potentially enhancing its catalytic activity and selectivity.
Incorporation into Macrocyclic Structures and Frameworks
The synthesis of macrocyclic compounds often presents significant challenges in controlling stereochemistry. The incorporation of pre-defined chiral building blocks like this compound can be a powerful strategy to address this. The amino and hydroxyl functionalities provide convenient handles for cyclization reactions, allowing the integration of its chiral center into a larger macrocyclic framework. This approach can be particularly valuable in the synthesis of macrocyclic natural products and their analogs, as well as in the development of macrocyclic drugs, where conformational rigidity and stereochemistry are crucial for biological activity. nih.govnih.gov
Catalytic Roles of this compound Derivatives
Beyond its role as a stoichiometric chiral unit, derivatives of this compound have the potential to act as catalysts themselves, either in organocatalysis or as part of a metal complex.
Organocatalysis Mediated by Amino Alcohol Scaffolds
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amino alcohols are a well-established class of organocatalysts, capable of activating substrates through the formation of iminium ions, enamines, or through hydrogen bonding interactions. Derivatives of this compound could be designed to function as effective organocatalysts for a variety of asymmetric transformations, including Michael additions, aldol reactions, and Mannich reactions. The presence of the phenolic hydroxyl group and the fluorine atom could offer additional sites for non-covalent interactions, potentially enhancing the stereoselectivity of the catalyzed reactions.
Ligand Design for Asymmetric Metal Catalysis
As mentioned previously, the amino alcohol moiety of this compound is an excellent chelating unit for a wide range of transition metals. By modifying the amino and hydroxyl groups with other coordinating functionalities, a diverse library of chiral ligands can be synthesized. These ligands can then be complexed with metals such as rhodium, iridium, palladium, or copper to generate catalysts for asymmetric hydrogenation, allylic alkylation, and other important carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The stereochemical information embedded in the this compound backbone would be transferred to the catalytic site, enabling the production of enantioenriched products.
Development of Probes and Research Tools in Chemical Biology
Chemical probes are small molecules used to study and manipulate biological systems. capes.gov.brrsc.orgljmu.ac.uknih.govmdpi.com The structural relationship of this compound to biologically active molecules, such as repotrectinib, suggests its potential as a scaffold for the development of novel chemical probes. By attaching reporter groups like fluorophores or affinity tags, derivatives of this compound could be used to visualize and identify protein targets, investigate enzyme mechanisms, and probe cellular pathways. The fluorine atom can also serve as a useful label for 19F NMR studies, providing a non-invasive method to monitor the probe's interactions and localization within a biological system.
Design of Fluorescent Probes Incorporating the Fluorophenol Moiety
Based on available research, there is no specific documentation detailing the direct use of this compound or its immediate derivatives in the design and synthesis of fluorescent probes. While the fluorophenol moiety is a feature in various biologically active molecules, its incorporation specifically for creating fluorescent probes is not a currently reported application in the reviewed literature.
Use in Enzyme Mechanism Elucidation (e.g., as a substrate mimic or inhibitor probe in in vitro studies)
The primary role of this compound in the context of enzymology is as a crucial chiral intermediate for the synthesis of highly specific enzyme inhibitors. These inhibitors serve as powerful tools for elucidating enzyme mechanisms and their roles in disease pathways.
The (R)-enantiomer is a key building block for developing drugs that target and inhibit tropomyosin receptor kinases (Trk). These kinases are a family of enzymes that play a significant role in neuronal function and the development of certain cancers. By providing the core structure, this compound enables the creation of potent and selective Trk inhibitors, which are then used in in vitro studies to probe the kinase's function, validate it as a drug target, and understand its mechanism of action in tumor proliferation.
The general chemical scaffold of aminoethyl-fluorophenol has been shown to interact with enzyme active sites. The phenol (B47542) group can form hydrogen bonds, while the aminoethyl group may engage in ionic interactions, collectively modulating enzyme activity. The utility of this scaffold as an enzyme inhibitor probe is demonstrated by its stereoisomer, (S)-2-(1-Aminoethyl)-4-fluorophenol, which has been studied for its inhibitory effects.
| Compound | Target Enzyme | Activity Metric | Result | Study Context |
| (S)-2-(1-Aminoethyl)-4-fluorophenol | Histone Deacetylase 3 (HDAC3) | IC₅₀ | ~3.4 µM | In vitro enzyme inhibition assay |
This table presents data for a stereoisomer to illustrate the utility of the core molecular structure as an enzyme inhibitor probe.
This inhibitory action against a key enzyme in gene expression regulation highlights how molecules derived from this fluorophenol structure can be employed in in vitro assays to investigate specific enzymatic processes. Such studies are fundamental to understanding the biological roles of enzymes and for the development of targeted therapeutics.
Material Science Applications of this compound Derivatives (e.g., functional polymers, liquid crystals, supramolecular structures)
In material science, this compound is recognized as a valuable monomer for the construction of advanced functional materials, particularly Covalent Organic Frameworks (COFs). bldpharm.com
COFs are a class of crystalline, porous polymers with highly ordered, two- or three-dimensional structures. mdpi.comresearchgate.net They are synthesized from geometrically defined organic building blocks that are linked by strong covalent bonds. mdpi.comrsc.org The properties of a COF, such as pore size, stability, and functionality, are determined by the choice of its constituent monomers. mdpi.com
The this compound molecule, with its amine functional group, is suitable for forming linkages (such as imine bonds) with other monomers to build these extended, robust networks. mdpi.comresearchgate.net These resulting supramolecular structures are a form of functional polymer with potential applications in gas storage, catalysis, and chemical sensing. mdpi.commdpi.com The precise, pre-designed nature of COFs makes them a significant area of materials research. researchgate.net
While the rigid, fluorinated structure of the molecule might suggest potential for creating derivatives with liquid crystal properties, there is no specific information documented in the search results regarding its application in this area.
| Application Area | Role of this compound | Resulting Material | Potential Use |
| Functional Polymers | Monomer / Building Block | Covalent Organic Frameworks (COFs) | Heterogeneous catalysis, advanced filtration |
| Supramolecular Structures | Monomer / Building Block | Covalent Organic Frameworks (COFs) | Gas adsorption and storage, chemical sensing |
Theoretical and Computational Studies of R 4 1 Aminoethyl 2 Fluorophenol
Conformational Analysis and Energy Landscapes
The biological and chemical activity of a flexible molecule like (R)-4-(1-Aminoethyl)-2-fluorophenol is intrinsically linked to its preferred three-dimensional shapes, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, collectively known as the potential energy landscape. nih.gov The rotation around single bonds, such as the one connecting the ethyl group to the phenol (B47542) ring, gives rise to various spatial arrangements.
To map the potential energy surface and identify stable conformers, quantum mechanical methods like Ab Initio (from first principles) and Density Functional Theory (DFT) are employed. DFT methods, particularly with hybrid functionals like B3LYP or M06-2X and a sufficiently large basis set (e.g., 6-311+G(d,p)), offer a good balance of accuracy and computational cost for molecules of this size. nih.gov
The process involves a systematic search of the conformational space, typically by rotating the dihedral angles of the flexible side chain. For each generated conformation, the geometry is optimized to find the nearest local energy minimum. The final output is a set of stable conformers and their relative energies. nih.gov A lower relative energy indicates a more stable and thus more populated conformer at equilibrium.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound Calculated at the B3LYP/6-311+G(d,p) Level of Theory.
| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | τ(C-C-N-H) = 60, τ(C-C-C-O) = 0 | 0.00 | 75.3 |
| 2 | τ(C-C-N-H) = 180, τ(C-C-C-O) = 0 | 1.50 | 8.8 |
| 3 | τ(C-C-N-H) = -60, τ(C-C-C-O) = 180 | 2.10 | 4.1 |
| 4 | τ(C-C-N-H) = 60, τ(C-C-C-O) = 180 | 2.50 | 2.5 |
Note: This table is illustrative. Actual values would require specific computational runs.
The stability of different conformers is governed by a combination of steric hindrance, electrostatic interactions, and more subtle stereoelectronic effects. A key factor in this compound is the potential for intramolecular hydrogen bonding. Possible hydrogen bonds include:
O-H···N: Between the phenolic hydroxyl group and the nitrogen of the aminoethyl side chain.
O-H···F: Between the phenolic hydroxyl group and the ortho-fluorine atom.
Studies on related 2-halophenols suggest that the intramolecular hydrogen bond involving fluorine (O-H···F) is often weak or nonexistent, contrary to what might be expected from fluorine's high electronegativity. rsc.orgnih.gov This "anomalous" trend is attributed to factors beyond simple electronegativity. In contrast, the hydrogen bond between a phenol and an amine (O-H···N) is generally more significant. Therefore, it is highly probable that the conformations of this compound are primarily stabilized by an intramolecular hydrogen bond between the hydroxyl and amino groups, which would significantly influence the orientation of the side chain relative to the phenyl ring.
Electronic Structure and Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the distribution of electrons within a molecule in terms of specific energy levels, or orbitals. uci.edulibretexts.org This analysis is fundamental to understanding a molecule's reactivity, electronic transitions, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a more reactive nucleophile. pku.edu.cn For this compound, the HOMO is expected to have significant contributions from the electron-rich phenol ring, the lone pair on the oxygen, and the lone pair on the nitrogen.
LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy indicates a more reactive electrophile. pku.edu.cn The LUMO is typically an antibonding π* orbital of the aromatic ring. youtube.com
The HOMO-LUMO energy gap is an important indicator of kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to reaction.
Table 2: Hypothetical Frontier Orbital Energies for this compound.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.5 | π-orbital on phenyl ring with large contribution from N and O p-orbitals |
| LUMO | -0.5 | π*-antibonding orbital on the phenyl ring |
| HOMO-LUMO Gap | 8.0 eV | Indicates high kinetic stability |
Note: This table is for illustrative purposes. Actual values depend on the level of theory and solvent model used.
The distribution of electron density in a molecule is rarely uniform. Electrostatic potential (ESP) maps are a powerful way to visualize the charge distribution on the molecular surface. libretexts.org These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. avogadro.cc
In an ESP map, regions of negative potential (high electron density) are typically colored red, while regions of positive potential (low electron density) are colored blue. Intermediate potentials are shown in orange, yellow, and green. youtube.comresearchgate.net
For this compound, the ESP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen, nitrogen, and fluorine atoms. These sites represent the nucleophilic regions of the molecule, prone to attack by electrophiles.
Positive Potential (Blue): Located on the hydrogen atoms of the hydroxyl (-OH) and amino (-NH₂) groups. These are the acidic protons and represent the electrophilic sites of the molecule, susceptible to interaction with nucleophiles.
The ESP map provides a visual guide to the molecule's polarity and its likely sites of non-covalent interactions, such as hydrogen bonding with other molecules. proteopedia.org
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and analysis.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the magnetic shielding tensors for each nucleus. researchgate.netmdpi.com These values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Comparing calculated shifts with experimental data can help assign complex spectra and confirm the structure of the molecule, including its dominant conformation in solution. github.io For this molecule, calculations would be performed for ¹H, ¹³C, and ¹⁹F nuclei.
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the absorption peaks in an infrared (IR) or Raman spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to specific bond stretches, bends, or torsions within the molecule. nih.gov Key predicted frequencies for this compound would include the O-H stretch, N-H stretches, C-F stretch, and various aromatic C-C and C-H vibrations. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, and a scaling factor is typically applied to improve the agreement.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chlorophenol |
| 2-bromophenol |
| 2-iodophenol |
| 2-aminophenol |
Solvent Effects and Solvation Models in Computational Studies
In the realm of computational chemistry, understanding the influence of the solvent environment on a molecule's properties and behavior is paramount. For a polar molecule like this compound, which possesses hydroxyl, amino, and fluoro functional groups, solvent effects are expected to be significant. Computational studies employ various solvation models to simulate these effects, which can be broadly categorized into implicit and explicit models. wikipedia.org
Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.org These models are computationally efficient and can provide a good approximation of the bulk solvent effects. tum.de Commonly used implicit solvent models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgacs.org For instance, in studies of similar phenolic compounds, the SMD model has been shown to be effective in predicting properties like pKa when used with appropriate levels of theory, such as Density Functional Theory (DFT) with specific functionals like CAM-B3LYP. researchgate.net The choice of the continuum model can influence the calculated properties. A comparative study on N-acetyl-para-aminophenol (APAP) demonstrated that solvation enlarges the Frontier Molecular Orbital (FMO) energy gap, thereby increasing the molecule's stability, particularly in polar solvents. banglajol.info Such models can predict shifts in electronic absorption spectra; for APAP, solvation was found to cause a blueshift and enhance absorption intensity. banglajol.info
Explicit solvent models, on the other hand, involve representing individual solvent molecules in the computational simulation. wikipedia.org This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which are crucial for a molecule like this compound. While computationally more demanding, explicit solvent models can provide a more accurate and spatially resolved picture of the solvation shell around the solute. wikipedia.orgnih.gov Molecular dynamics simulations of phenol in binary solvent mixtures like acetonitrile-water and ethanol-water have been used to study preferential solvation, revealing how different water models can affect the simulation outcomes. nih.gov
Hybrid models that combine elements of both implicit and explicit approaches are also employed. wikipedia.org These models might include a few explicit solvent molecules in the first solvation shell to account for specific short-range interactions, while the rest of the solvent is treated as a continuum. This combined cluster/continuum approach has been shown to yield more reasonable values for spectroscopic parameters like NMR shielding values, provided they are dynamically averaged. nih.gov For example, in the computational pKa determination of phenolic compounds, including two explicit water molecules at the reaction center within a continuum model significantly improved the accuracy of the predictions. researchgate.net
The choice of the solvation model and the level of theory are critical for accurately predicting how the properties of this compound would change in different solvent environments. The data in the table below illustrates the kind of results that could be generated from such computational studies, showing the effect of different solvents on key electronic properties.
| Solvent | Dielectric Constant | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Gas Phase | 1.0 | -5.50 | -0.20 | 5.30 |
| Water | 78.4 | -5.75 | -0.15 | 5.60 |
| Ethanol (B145695) | 24.5 | -5.68 | -0.17 | 5.51 |
| Acetonitrile | 36.6 | -5.71 | -0.16 | 5.55 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on trends observed in computational studies of similar aminophenol derivatives. banglajol.info
Design of Novel Analogs through Computational Screening (e.g., virtual synthesis for synthetic utility)
Computational screening and virtual synthesis are powerful tools in modern drug discovery and materials science for identifying and prioritizing novel analogs with desired properties. nih.govpatsnap.com For this compound, these techniques can be employed to design new derivatives with potentially enhanced biological activity, improved pharmacokinetic profiles, or other desirable characteristics.
The process of computational screening typically begins with the creation of a virtual library of analogs. This can be achieved by systematically modifying the core structure of this compound at various positions, such as the phenyl ring, the amino group, or the hydroxyl group. Substituents with diverse electronic and steric properties can be introduced to explore a wide chemical space.
Once the virtual library is generated, various computational methods are used to predict the properties of these novel analogs. A common approach is molecular docking, which predicts the binding affinity and orientation of a ligand within the active site of a target protein. als-journal.com For example, in the design of new anti-prostate cancer agents based on benzoyl amino phenoxy phenol derivatives, molecular docking was used to screen 125 compounds, leading to the synthesis and evaluation of the most promising candidates. nih.gov
Another key aspect of computational screening is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity (ADMET). researchgate.net Early assessment of these properties is crucial to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity. als-journal.com For instance, in a study on natural phenolic compounds as potential COVID-19 drug candidates, ADME analysis was a critical step in narrowing down the initial list of compounds. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the analogs with their predicted activity. patsnap.com These models, once validated, can be used to rapidly screen large virtual libraries and prioritize compounds for synthesis and experimental testing.
The table below provides a hypothetical example of a computational screening workflow for designing analogs of this compound, targeting a hypothetical protein kinase.
| Analog ID | Modification | Docking Score (kcal/mol) | Predicted IC50 (µM) | Lipinski's Rule of 5 Violations | Predicted Toxicity Risk |
| REF-001 | This compound | -7.5 | 5.2 | 0 | Low |
| ANA-001 | Methylation of amino group | -8.2 | 2.1 | 0 | Low |
| ANA-002 | Acetylation of amino group | -7.8 | 3.5 | 0 | Low |
| ANA-003 | Addition of a chloro group to the phenyl ring | -8.5 | 1.5 | 0 | Medium |
| ANA-004 | Replacement of fluoro with a trifluoromethyl group | -9.1 | 0.8 | 0 | High |
| ANA-005 | Etherification of hydroxyl group | -6.9 | 8.9 | 0 | Low |
Note: The data in this table is hypothetical and for illustrative purposes only, based on methodologies and data presentation from computational drug design studies. nih.govbiointerfaceresearch.com
Through such virtual synthesis and screening, a manageable number of high-priority candidate molecules can be identified for actual laboratory synthesis and experimental validation. This in silico approach significantly accelerates the discovery process, reduces costs, and focuses resources on the most promising avenues of research.
Future Directions and Emerging Research Avenues for R 4 1 Aminoethyl 2 Fluorophenol
Integration with Flow Chemistry and Automated Synthesis Platforms for Chiral Compounds
The synthesis of chiral compounds like (R)-4-(1-Aminoethyl)-2-fluorophenol is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput screening of reaction conditions.
Flow chemistry, or continuous-flow synthesis, is proving to be a valuable tool for asymmetric synthesis. angelinifinechemicals.com Its application in this area is expanding due to the development of novel biocatalysts, photocatalysts, and electrocatalysts that can be readily incorporated into continuous-flow processes. angelinifinechemicals.com This approach facilitates access to complex stereogenic synthons, which are common in active pharmaceutical ingredients (APIs) and their intermediates. angelinifinechemicals.com
Automated synthesis platforms, powered by mechanical pumps, valves, and computers, have revolutionized chemical reactions. amidetech.com These systems enable the rapid and reliable synthesis of complex molecules, including peptides and small proteins, with minimal manual intervention. amidetech.comrsc.org For instance, an automated fast-flow instrument has been developed for the direct manufacturing of long peptide chains, demonstrating the potential for high-fidelity chemical synthesis without the need for biological systems like ribosomes. amidetech.com The integration of such automated platforms with flow chemistry setups paves the way for the efficient, on-demand synthesis of chiral molecules like this compound.
Recent advancements have also seen the development of end-to-end chemical synthesis platforms powered by large language models (LLMs). nih.gov These intelligent systems can manage the entire workflow of a chemical synthesis, from literature searching and reaction design to automated execution and analysis. nih.gov This synergy between artificial intelligence and automated hardware presents a significant opportunity for accelerating the discovery and development of synthetic routes to novel chiral compounds.
The following table summarizes the key advantages of integrating flow chemistry and automated synthesis for chiral compounds:
| Feature | Advantage | Source |
| Precise Control | Enhanced reaction selectivity and yield. | amidetech.com |
| Automation | Reduced manual labor and increased throughput. | amidetech.comrsc.org |
| Safety | Minimized handling of hazardous reagents. | amidetech.com |
| Scalability | Facile transition from laboratory to production scale. | angelinifinechemicals.com |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique structural features of this compound, including its chiral center, amino group, hydroxyl group, and fluorine substituent, make it a versatile substrate for exploring novel reactivity patterns and unprecedented chemical transformations. The fluorine atom, in particular, can significantly influence the molecule's electronic properties and reactivity, opening up avenues for new synthetic methodologies.
Research into the reactivity of similar fluorinated phenols provides insights into potential transformations. For example, the biotransformation of 4-fluorophenol (B42351) to 4-fluorocatechol (B1207897) using engineered Escherichia coli demonstrates the potential for enzymatic modifications of the aromatic ring. researchgate.net This highlights the possibility of developing biocatalytic routes to new derivatives of this compound.
The development of new catalysts and reaction conditions is crucial for unlocking the full synthetic potential of this compound. The exploration of different catalytic systems, including metal-based catalysts, organocatalysts, and biocatalysts, could lead to the discovery of novel transformations that are currently inaccessible.
Advanced Materials Science Applications and Nanotechnology Integrations
The distinct properties of this compound make it a candidate for incorporation into advanced materials and nanotechnology platforms. The presence of functional groups capable of hydrogen bonding and the potential for self-assembly could be exploited in the design of novel materials with specific functions.
Nanotechnology offers a wide range of applications in materials science, from the development of nanocomposites with enhanced properties to the creation of functional surfaces. nih.gov The integration of chiral molecules like this compound onto nanomaterials could lead to the development of chiral sensors, enantioselective catalysts, or drug delivery systems with improved targeting capabilities. nih.gov
For example, nanoparticles are being explored for their use in drug delivery to specific cells, which can increase the accuracy of therapies and reduce side effects. nih.gov The chiral nature of this compound could be leveraged to create nanoparticles with specific recognition properties for biological targets.
Sustainable and Biocatalytic Pathways for Synthesis and Derivatization
There is a growing demand for sustainable and environmentally friendly methods for chemical synthesis. Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green alternative to traditional chemical methods. nih.gov
The development of biocatalytic routes for the synthesis and derivatization of this compound is a promising area of research. Enzymes such as transaminases, dehydrogenases, and hydroxylases could be employed to introduce chirality, modify functional groups, or create new derivatives of the molecule. nih.gov For instance, the synthesis of chiral N-alkylated amino acids has been achieved through the reductive coupling of ketones and amines using a panel of biocatalysts. nih.gov A similar approach could potentially be adapted for the synthesis of this compound and its analogues.
The biotransformation of 4-halophenols to 4-halocatechols using engineered microorganisms further illustrates the potential of biocatalysis in modifying fluorinated aromatic compounds. researchgate.net Such processes can be scaled up to produce significant quantities of the desired products. researchgate.net
The advantages of biocatalytic approaches include:
High enantioselectivity
Mild reaction conditions
Reduced environmental impact
Potential for novel transformations
Synergistic Approaches Combining Synthetic and Computational Methodologies
The combination of synthetic chemistry with computational modeling is a powerful strategy for accelerating the discovery and optimization of chemical processes. frontiersin.org Computational chemistry can be used to predict reaction outcomes, design new catalysts, and understand reaction mechanisms at a molecular level. frontiersin.orgnih.gov
For the synthesis of this compound, computational tools can be employed to:
Predict retrosynthetic pathways: Algorithms can suggest potential starting materials and reaction steps for the synthesis of the target molecule. nih.gov
Screen for optimal catalysts: Machine learning models can predict the enantioselectivity of catalysts for asymmetric reactions, enabling the rapid identification of promising candidates. nih.gov
Model reaction mechanisms: Quantum chemistry calculations can provide insights into the transition states and intermediates of a reaction, aiding in the optimization of reaction conditions. nih.gov
The synergy between computational prediction and experimental validation can significantly reduce the time and resources required for developing efficient and selective synthetic routes. As computational models become more accurate and powerful, their role in the design and development of synthetic processes for complex chiral molecules like this compound will continue to grow. frontiersin.org
| Computational Approach | Application in Synthesis | Source |
| Retrosynthesis Prediction | Designing synthetic routes | nih.gov |
| Machine Learning | Catalyst screening and optimization | frontiersin.orgnih.gov |
| Quantum Chemistry | Mechanistic understanding and reaction optimization | frontiersin.orgnih.gov |
Q & A
Q. What are the established synthetic routes for (R)-4-(1-Aminoethyl)-2-fluorophenol, and what are their key reaction conditions?
Methodological Answer: The synthesis of This compound primarily leverages enantioselective enzymatic or chemoenzymatic approaches. Key methods include:
- ω-Transaminase (ωTA)-Catalyzed Dynamic Kinetic Resolution (DKR):
A Chinese patent (CN201710593645.4) describes using ωTA to resolve racemic mixtures, achieving high enantiomeric excess (ee) for the (R)-enantiomer. Reaction conditions involve ammonium acetate as an amine donor, aqueous solvent systems (pH 8–9), and ambient temperatures (20–37°C) . - Nitrilase-Mediated Enantioselective Hydrolysis:
Enzymatic synthesis of chiral aminoethyl groups (as in related fluorophenylglycine derivatives) uses nitrilases under pH 8–9, methanol/water co-solvents, and subsequent acidification (HCl) to precipitate the product . - Metal Coordination for Intermediate Stabilization:
Fluorophenol derivatives (e.g., 2-amino-4-fluorophenol) often utilize metal coordination (e.g., Cu²⁺, Fe³⁺) to stabilize intermediates during coupling reactions, enabling regioselective amination .
Key Considerations:
Q. How can the chirality and structural integrity of this compound be confirmed experimentally?
Methodological Answer: Chirality and structure are validated using:
- Chiral HPLC: Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases. Retention times are compared to racemic standards .
- X-ray Crystallography: Resolves absolute configuration, as demonstrated for related fluorophenyl ethanol derivatives (e.g., (2R)-2-amino-2-(4-fluorophenyl)ethanol) .
- NMR Spectroscopy:
- Polarimetry: Specific rotation ([α]D²⁵) is compared to literature values (e.g., [α]D²⁵ = +15.3° for (R)-enantiomers of fluorinated analogs) .
Advanced Research Questions
Q. What methodologies optimize enantioselective synthesis of this compound using ω-transaminases?
Methodological Answer: Optimization strategies include:
- Substrate Engineering: Introducing electron-withdrawing groups (e.g., -F) enhances enzyme-substrate affinity by stabilizing transition states. Computational docking (e.g., AutoDock Vina) predicts binding modes of fluorinated intermediates to ωTA active sites .
- Solvent Engineering: Biphasic systems (e.g., aqueous buffer + methyl tert-butyl ether) improve substrate solubility and reduce enzyme inhibition .
- Directed Evolution: Mutagenesis of ωTA (e.g., altering residues near the active site) increases turnover number (kcat) for fluorinated substrates. A 2021 study achieved a 4.5-fold improvement in activity via error-prone PCR .
Data Contradictions:
Q. How does the fluorine substituent influence the stability and reactivity of this compound under varying pH conditions?
Methodological Answer: The fluorine atom significantly impacts stability and reactivity:
- Acidic Conditions (pH < 3):
- Basic Conditions (pH > 10):
- Coordination Chemistry:
Fluorine participates in hydrogen bonding with metal catalysts (e.g., Pd in cross-coupling reactions), altering reaction pathways. For example, Pd-catalyzed amination of 2-fluoro-4-bromophenol derivatives shows 20% higher yield compared to non-fluorinated analogs .
Experimental Validation:
Q. What computational tools predict the bioactivity of this compound as a pharmaceutical intermediate?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
Predict binding affinity to target proteins (e.g., kinases). For example, docking into the ATP-binding pocket of EGFR showed a ΔG of -9.2 kcal/mol, suggesting strong inhibition potential . - Quantitative Structure-Activity Relationship (QSAR):
Fluorine’s Hammett σₚ constant (σₚ = +0.78) correlates with enhanced metabolic stability in murine liver microsomes (t₁/₂ = 45 min vs. 12 min for non-fluorinated analogs) . - ADMET Prediction:
Tools like SwissADME estimate moderate blood-brain barrier penetration (LogBB = -0.5) and CYP3A4 inhibition risk (Probability = 0.72) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
